Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate

Dopamine Transporter Structure-Activity Relationship Cocaine Analog

Researchers requiring a defined DAT inhibitor often face the challenge of obtaining a structurally verified scaffold with reproducible activity. This compound (CAS 162648-30-8) directly solves this pain point. It is a synthetic, protected piperidine-4-carboxylate scaffold with an N-benzoyl group, a geminal 4-methyl substituent, and an ethyl ester, specified at a minimum purity of 95%. - Quantitative DAT Probe: Directly measured Ki of 259 nM at the dopamine transporter (Petukhov et al., 2002), enabling its use as a benchmark reference compound in new DAT inhibitor series. - Orthogonal Protecting Group Strategy: The combination of an acid-stable N-benzoyl group and a flexible ethyl ester handle allows for sequential, controlled derivatization without protecting group crossover, making it a strategic starting material for diverse piperidine-based libraries. - Conformationally Restricted Scaffold: The fixed conformation imposed by the 4-methyl substitution allows this scaffold to serve as a rigid probe for studying the bioactive conformation of piperidine ligands at monoamine transporters, supporting computational and crystallography efforts.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 162648-30-8
Cat. No. B1437282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzoyl-4-methylpiperidine-4-carboxylate
CAS162648-30-8
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)C(=O)C2=CC=CC=C2)C
InChIInChI=1S/C16H21NO3/c1-3-20-15(19)16(2)9-11-17(12-10-16)14(18)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
InChIKeyZBJURIALWMWNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzoyl-4-methylpiperidine-4-carboxylate Identity


Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate (CAS 162648-30-8) is a synthetic, protected piperidine-4-carboxylate scaffold featuring an N-benzoyl protecting group, a geminal 4-methyl substituent, and an ethyl ester. It is primarily recognized not as a clinical candidate but as a critical research intermediate and a structurally defined pharmacological probe within the well-characterized class of piperidine-based cocaine analogs [1]. Its appearance in peer-reviewed structure-activity relationship (SAR) studies establishes it as a verifiable entity in neuroscience and medicinal chemistry, distinguishing it from generic piperidine building blocks. The compound is commercially available at a specified minimum purity of 95%, making it suitable for reproducible research .

Ethyl 1-Benzoyl-4-methylpiperidine-4-carboxylate: Non-Interchangeability


The biological target engagement and synthetic utility of piperidine-based molecules are exquisitely sensitive to both N-substitution and ester type. In SAR studies of cocaine analogues, a change from an N-benzoyl to an N-benzyl or N-unsubstituted variant can shift monoamine transporter selectivity profiles or abolish activity entirely, and the specific ethyl ester moiety is crucial for observed binding affinities [1]. Generic substitution with a differently protected piperidine-4-carboxylate (e.g., 1-Boc-4-methylpiperidine-4-carboxylate) would therefore invalidate established SAR data and introduce unpredictable pharmacological outcomes, making the defined structure of CAS 162648-30-8 non-interchangeable for research using the published protocols [1].

Ethyl 1-Benzoyl-4-methylpiperidine-4-carboxylate: Key Differentiation Evidence


DAT Binding Affinity in Cocaine Analog Series

In a direct pharmacological evaluation within a defined series of N- and ester-modified piperidine-based cocaine analogs, Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate demonstrates a measured inhibitory constant (Ki) of 259 nM for the sodium-dependent dopamine transporter (DAT) [1]. This specific binding affinity quantifiably differentiates it from other regioisomeric and N-substituted analogs reported in the same study, such as the unmodified lead compound cocaine, which can serve as a baseline comparator within the broader class.

Dopamine Transporter Structure-Activity Relationship Cocaine Analog

Orthogonal N-Benzoyl Protection Strategy

The presence of an N-benzoyl group in ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate provides a distinct synthetic handle that allows for selective deprotection under strongly basic conditions, in contrast to the acid-labile N-Boc-protected analog (e.g., 1-Boc-4-methylpiperidine-4-carboxylate). This enables a different orthogonal strategy in multi-step synthesis [1]. Unlike N-alkyl groups (methyl, benzyl), the N-benzoyl moiety can also influence the electronic properties of the piperidine nitrogen, potentially affecting downstream reactions and biological target interactions in a predictable manner.

Protecting Group Strategy Synthetic Versatility Piperidine Chemistry

4-Methyl Conformational Restriction

The quaternary carbon at the 4-position of the piperidine ring, created by the ethyl ester and a geminal methyl group, introduces conformational restriction by eliminating the possibility of forming a planar enolate or undergoing epimerization at this center [1]. This contrasts sharply with simpler piperidine-4-carboxylate esters that lack this substitution, which often exist as mixtures of rapidly interconverting conformers and can racemize under basic or enzymatic conditions, complicating biological interpretation.

Conformational Analysis Stereochemistry Scaffold Rigidification

Ethyl 1-Benzoyl-4-methylpiperidine-4-carboxylate Application Scenarios


Monoamine Transporter SAR Reference Probe

Based on its directly measured Ki of 259 nM at the dopamine transporter, ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate serves as a quantitative reference compound in a new series of DAT inhibitors. Researchers can use this data point to benchmark the affinity of novel analogs, ensuring internal consistency with the published Petukhov et al. (2002) dataset [1].

Parallel Library Synthesis Intermediate

The compound's combination of an acid-stable N-benzoyl group, a flexible ethyl ester handle, and a conformationally restricting 4-methyl group makes it a strategic starting material for generating diverse piperidine-based libraries. The orthogonality of its protecting groups allows for sequential, controlled derivatization without protecting group crossover, a key requirement for efficient parallel synthesis [1].

Ligand-Receptor Conformational Analysis Tool

The fixed conformation imposed by the 4-methyl substitution allows this scaffold to be used as a rigid probe to study the bioactive conformation of piperidine ligands at monoamine transporters. Its use in computational modeling and crystallography efforts is supported by the structural rationale behind its design, aiming to mimic the more rigid tropane skeleton of cocaine [1].

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